5-methyloxolan-3-one
Overview
Description
5-methyloxolan-3-one, also known as 5-methyl-2(3H)-furanone, is an organic compound belonging to the furanone family. It is a colorless liquid with a sweet, caramel-like odor. This compound is commonly found in various natural products and is used in the flavor and fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-methyloxolan-3-one can be synthesized through several methods. One common synthetic route involves the cyclization of 4-hydroxy-2-pentanone in the presence of an acid catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired furanone compound.
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of 5-methyl-2-furancarboxylic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-methyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid.
Reduction: The compound can be reduced to form 5-methyl-2-furanmethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the furanone ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5-Methyl-2-furancarboxylic acid.
Reduction: 5-Methyl-2-furanmethanol.
Substitution: Various substituted furanone derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyloxolan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is widely used in the flavor and fragrance industry to impart sweet, caramel-like notes to various products.
Mechanism of Action
The mechanism of action of 5-methyloxolan-3-one involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with cellular receptors and enzymes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3(2H)-furanone: Another furanone derivative with a similar structure but with two methyl groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A hydroxylated derivative with additional functional groups.
Uniqueness
5-methyloxolan-3-one is unique due to its specific structure and the presence of a single methyl group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various applications.
Properties
IUPAC Name |
5-methyloxolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-5(6)3-7-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZXJDJWRQIWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334423 | |
Record name | 5-Methyldihydro-3(2H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34003-72-0 | |
Record name | 5-Methyldihydro-3(2H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyloxolan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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